2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
CAS No.: 1289388-68-6
Cat. No.: VC8228029
Molecular Formula: C12H16Cl3NO
Molecular Weight: 296.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289388-68-6 |
|---|---|
| Molecular Formula | C12H16Cl3NO |
| Molecular Weight | 296.6 g/mol |
| IUPAC Name | 2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-7-9-3-2-6-15-9;/h1,4-5,9,15H,2-3,6-8H2;1H |
| Standard InChI Key | RZDHOTIKYZWAJE-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)COCC2=C(C=CC=C2Cl)Cl.Cl |
| Canonical SMILES | C1CC(NC1)COCC2=C(C=CC=C2Cl)Cl.Cl |
Introduction
Chemical Identification and Structural Characteristics
Core Identifiers
2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is systematically identified by its CAS registry number 1289388-68-6 and molecular formula C₁₂H₁₆Cl₃NO . The IUPAC name, 2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine hydrochloride, reflects its substitution pattern: a pyrrolidine ring (five-membered amine heterocycle) substituted at the 2-position with a methoxymethyl group bearing a 2,6-dichlorobenzyl moiety . The hydrochloride salt form improves aqueous solubility, a critical factor in drug formulation .
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a nucleophilic substitution reaction between pyrrolidine and 2,6-dichlorobenzyl chloride under basic conditions. A typical procedure includes:
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Base Activation: Pyrrolidine is deprotonated using a base like sodium hydroxide or potassium carbonate.
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Alkylation: The generated pyrrolidine anion attacks the electrophilic benzyl chloride, forming the benzyloxymethyl-pyrrolidine intermediate.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
This method parallels strategies for synthesizing structurally related amines, emphasizing scalability and purity control.
Analytical Characterization
Post-synthesis, the compound is characterized via:
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Mass Spectrometry: Confirms molecular weight (296.6 g/mol) and isotopic pattern .
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NMR Spectroscopy: Assigns proton environments, verifying the dichlorophenyl and pyrrolidine moieties.
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X-ray Crystallography: Resolves three-dimensional conformation, critical for understanding binding interactions .
Physicochemical Properties
The compound’s properties are summarized below:
The logP value, predicted using fragment-based methods, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . The hydrochloride salt enhances solubility, making it suitable for in vitro assays.
Applications in Medicinal Chemistry
Comparative Analysis
The table below contrasts 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride with related compounds:
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 4-(2,6-Dichloro-benzyloxymethyl)-piperidine HCl | 1289388-69-7 | C₁₃H₁₈Cl₃NO | Six-membered piperidine ring |
| (S)-3-((2,6-Dichlorobenzyl)oxy)pyrrolidine HCl | 1289388-70-0 | C₁₁H₁₄Cl₃NO | Substitution at pyrrolidine C3 |
Piperidine analogs exhibit altered ring strain and conformational flexibility, impacting target selectivity.
Related Compounds and Derivatives
Parent Compound
The free base, 2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine (PubChem CID 60137449), lacks the hydrochloride counterion, reducing solubility but offering versatility in organic syntheses .
Structural Derivatives
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N-Methyl Analog: Substitution at the pyrrolidine nitrogen may enhance metabolic stability.
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Fluorinated Variants: Replacing chlorines with fluorines could alter electronic properties and binding affinity .
Future Research Directions
Biological Screening
Priority studies include:
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High-Throughput Screening (HTS): Identify activity against cancer cell lines or microbial pathogens.
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ADME Profiling: Assess absorption, distribution, metabolism, and excretion in preclinical models.
Synthetic Optimization
Exploring greener solvents (e.g., ethanol/water mixtures) or catalytic methods could improve synthesis sustainability.
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